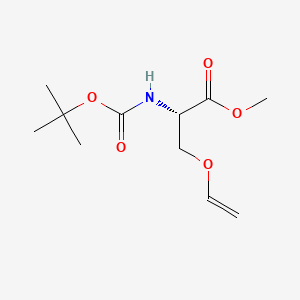
methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a vinyl group, and a serine-derived ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of serine is then vinylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the vinyl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for ester reduction.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Deprotected amines.
Aplicaciones Científicas De Investigación
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The vinyl group can participate in various addition reactions, making the compound versatile for further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-serinate: Lacks the vinyl group, making it less reactive in certain addition reactions.
Methyl N-(tert-butoxycarbonyl)-O-allyl-L-serinate: Contains an allyl group instead of a vinyl group, which can undergo different types of reactions.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is unique due to the presence of both the Boc protecting group and the vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
methyl (2S)-3-ethenoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H19NO5/c1-6-16-7-8(9(13)15-5)12-10(14)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 |
Clave InChI |
TVXJHEZSQSUHBB-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COC=C)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(COC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


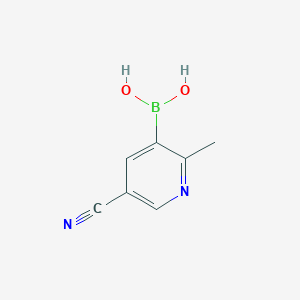
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087369.png)
![1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087381.png)
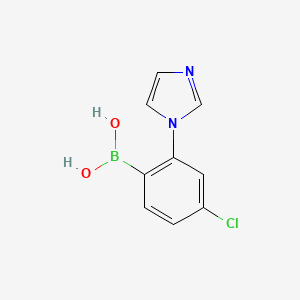
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)

![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)

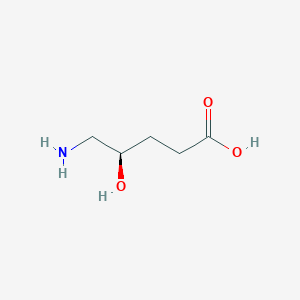
![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)
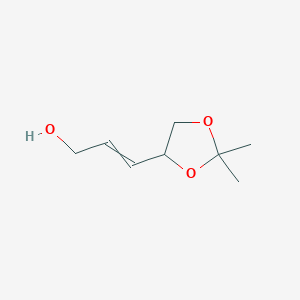
![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
